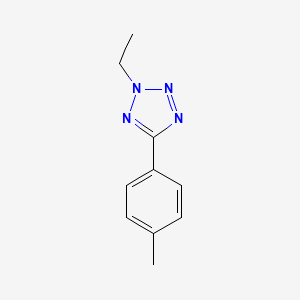
2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole
Overview
Description
2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetrazole (EMPT) is a heterocyclic organic compound that belongs to the tetrazole family. EMPT has been widely used in scientific research due to its unique chemical and physical properties. This compound has attracted significant attention in recent years because of its potential applications in various fields, including biochemistry, pharmacology, and material science.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase, which is an enzyme that plays a critical role in the regulation of acid-base balance in the body. By inhibiting this enzyme, this compound can disrupt the balance of acid and base in the body, leading to a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase, which can lead to the reduction of acid secretion in the stomach. This compound has also been shown to have anticonvulsant properties, which may be due to its ability to modulate the activity of certain ion channels in the brain. In addition, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties, which may be due to its ability to inhibit the activity of certain enzymes involved in these processes.
Advantages and Limitations for Lab Experiments
2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole has several advantages for use in laboratory experiments, including its high potency and selectivity for carbonic anhydrase inhibition. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for research on 2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential applications in drug development, and the exploration of its effects on other physiological systems in the body. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
In conclusion, this compound is a heterocyclic organic compound that has attracted significant attention in recent years due to its potential applications in various fields of scientific research. Its unique chemical and physical properties make it a valuable tool for investigating the biochemical and physiological effects of carbonic anhydrase inhibition, as well as its potential applications in drug development and other areas of scientific research. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Scientific Research Applications
2-Ethyl-5-(4-methylphenyl)-1,2,3,4-tetraazole has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of biochemistry, where it is used as a potent inhibitor of the enzyme carbonic anhydrase. This compound has also been shown to exhibit anticonvulsant, anti-inflammatory, and anti-cancer properties.
properties
IUPAC Name |
2-ethyl-5-(4-methylphenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-3-14-12-10(11-13-14)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWIGHLQXGAKIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







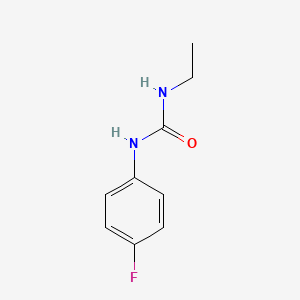
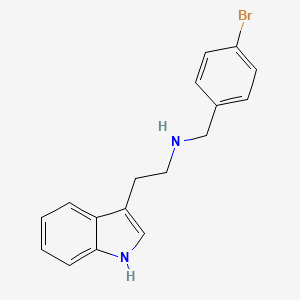
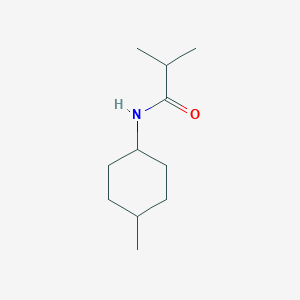
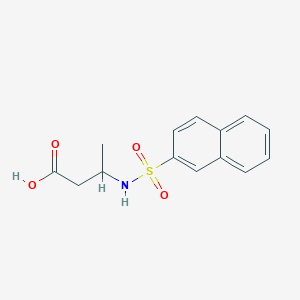



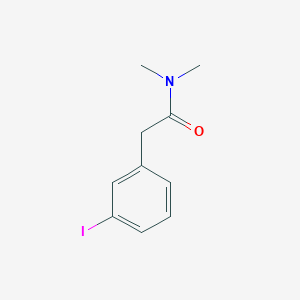
![Methyl 2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]acetate](/img/structure/B7478110.png)